tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
“tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “this compound”, has been described in various research . The synthesis often involves multiple steps and the use of various reagents .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” can be complex and involve multiple steps . The reactions often involve the use of various reagents and catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary depending on the specific synthesis process and the presence of any additional functional groups .Scientific Research Applications
Synthesis and Characterization
This chemical is utilized in the synthesis of various pyrrolopyrimidine derivatives, which are of interest for their potential biological activities and as intermediates in the synthesis of more complex chemical entities. For instance, the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate has been studied, leading to the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been characterized using NMR spectroscopy, chromatography mass spectrometry, and elemental analysis, highlighting their potential as precursors for biologically active compounds (Zinchenko et al., 2018).
Structural Analysis
The crystal and molecular structure of related compounds have been determined through X-ray crystallographic analysis, providing insights into their molecular conformation and stability. For example, the structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate has been reported, revealing imposed mirror symmetry and a chair conformation of the hexahydropyrimidine ring (Dong et al., 1999).
Novel Synthetic Routes
Research has also focused on developing new synthetic routes for the preparation of pyrrolopyrimidine derivatives. A study described a preparatively convenient and efficient synthetic route to new 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, highlighting the versatility of tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate in facilitating the synthesis of a variety of heterocyclic compounds (Litvinchuk et al., 2021).
Potential in Drug Discovery
The compound and its derivatives have been implicated in the synthesis of novel molecules with potential therapeutic applications. For instance, the synthesis of fluorinated pyrrolo[2,3-b]pyridines was aimed at developing new adenosme deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors, showcasing the compound's role in the creation of new drugs (Iaroshenko et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as 4-chloro-5h-pyrrolo[3,2-d]pyrimidine have been reported to bind to enzymes like dna gyrase and rna polymerase .
Mode of Action
It can be inferred from related compounds that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that it might affect the dna replication and rna transcription processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it might inhibit the growth of bacteria by preventing the breakdown of bacterial dna .
Action Environment
It is known that the compound should be stored in a refrigerator, indicating that its stability might be affected by temperature .
Future Directions
The future directions for research on “tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” and related compounds could include the development of new pyrimidines as anti-inflammatory agents . There is also potential for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGOBQAMJNTCPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735297 |
Source
|
Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211581-47-3 |
Source
|
Record name | tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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